1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS Number: 942289-81-8) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 338.36 g/mol
- Purity : ≥ 95%
- Storage Conditions : Ambient temperature
The compound's mechanism of action primarily involves interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, which are critical in various signaling pathways.
Key Targets:
- Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDK activity, which is crucial for cell cycle regulation.
- Poly(ADP-ribose) Polymerase 1 (PARP1) : Related compounds have been evaluated for their ability to inhibit PARP1, a target in cancer therapy due to its role in DNA repair mechanisms.
Biological Activity and Research Findings
Research into the biological activity of this compound has yielded several significant findings:
In Vitro Studies
- Anticancer Activity : The compound has been tested against various cancer cell lines. For instance, compounds structurally related to it have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potential as an anticancer agent .
Compound | Target | IC50 (μM) |
---|---|---|
Example A | PARP1 | 0.88 |
Example B | CDK4/6 | 5.8 |
Case Studies
- Study on CDK Inhibition :
- PARP Inhibition :
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-18-20-14-10-12(19(22)23)4-6-15(14)21(18)13-5-7-16-17(11-13)25-9-8-24-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGSXQRWAOJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1C3=CC4=C(C=C3)OCCO4)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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